molecular formula C11H12N2O2 B2738287 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1118788-06-9

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B2738287
CAS RN: 1118788-06-9
M. Wt: 204.229
InChI Key: SBQYDQAULIYSKG-UHFFFAOYSA-N
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Description

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one is a biochemical used for proteomics research . It has a molecular weight of 204.23 and a molecular formula of C11H12N2O2 .


Synthesis Analysis

While specific synthesis methods for 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one were not found, it’s worth noting that similar compounds, such as ethyl cyanohydroxyiminoacetate (also known as Oxyma), are obtained in the reaction of ethyl cyanoacetate and nitrous acid . The reaction should be carried out at pH 4.5, in buffered phosphoric acid .


Molecular Structure Analysis

The molecular structure of 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one is a solid compound that should be stored at room temperature .

properties

IUPAC Name

6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(13-15)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6,15H,3,5H2,1H3,(H,12,14)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQYDQAULIYSKG-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one

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